3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Description
Properties
IUPAC Name |
3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJHAKWQBRSVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505641-47-3 | |
| Record name | 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo-oxazine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Halogenated Derivatives
Key Observations :
- Halogen Position : Bromine at position 3 (target compound) vs. 2 (analogs) alters electronic density and steric hindrance, affecting reactivity in cross-coupling or substitution reactions .
- Functional Groups: The methyl ester in the carboxylate derivative () increases polarity, making it more suitable for aqueous-phase reactions compared to the non-esterified brominated analogs.
Saturated vs. Partially Saturated Scaffolds
Key Observations :
- Pharmacokinetics : Fully saturated scaffolds (e.g., octahydro derivatives) exhibit enhanced metabolic stability and blood-brain barrier penetration, as seen in CNS-active compounds .
Biological Activity
3-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to the imidazo[2,1-c][1,4]oxazine family, which has been investigated for various pharmacological properties including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data tables.
The chemical structure of this compound can be represented by the following:
- Molecular Formula : CHBrNO
- Molecular Weight : 203.04 g/mol
- CAS Number : 1505641-47-3
Solubility and Stability
This compound is soluble in various organic solvents and shows stability under controlled storage conditions (2-8°C). It is essential to prepare stock solutions carefully to maintain its integrity for experimental use .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[2,1-c][1,4]oxazine derivatives. A series of compounds were tested against Mycobacterium tuberculosis (M.tb) and demonstrated significant activity against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.06 µM to 0.10 µM for aerobic conditions .
| Compound | MIC (µM) | Organism |
|---|---|---|
| This compound | 0.06 - 0.10 | M.tb |
| Pretomanid | 0.63 | M.tb |
Cytotoxicity Assessment
In cytotoxicity studies involving three different cell lines and Galleria mellonella models, this compound exhibited low toxicity levels. This suggests a favorable therapeutic index for further development in clinical applications .
Study on Antimycobacterial Activity
A comprehensive study evaluated the anti-mycobacterial activity of various imidazo derivatives including this compound. The results indicated that modifications at specific positions on the imidazo ring could enhance potency against resistant strains of M.tb while maintaining low cytotoxicity .
Combination Therapy
Research has also explored the synergistic effects of combining this compound with first-line tuberculosis drugs such as rifampin and isoniazid. Preliminary results showed improved efficacy in reducing bacterial load in animal models compared to monotherapy .
Q & A
Q. What are the key synthetic methodologies for preparing 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine?
The synthesis typically involves cyclization and halogenation steps. For example:
- Cyclization : Aza-Michael addition of primary amines to α,β-unsaturated carbonyl compounds can form the fused imidazo-oxazine core .
- Bromination : Electrophilic aromatic substitution or radical bromination introduces the bromine atom at the 3-position. Reaction conditions (e.g., NBS in DMF or CCl₄) must be optimized to avoid over-halogenation .
Key considerations : Solvent polarity, temperature control (0–25°C), and stoichiometric ratios influence yield and purity.
Q. How is the structure of this compound confirmed experimentally?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 4.2–4.5 ppm (oxazine ring protons) and δ 7.1–7.3 ppm (imidazole protons) confirm ring fusion.
- ¹³C NMR : A carbonyl carbon (if present) appears at ~165 ppm, while brominated carbons show deshielding .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What functionalization strategies are feasible for this compound?
- Aldehyde introduction : Oxidation of hydroxymethyl derivatives or formylation at the 2-position using Vilsmeier-Haack conditions .
- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the bromine atom for diversification .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing 3-bromo derivatives versus non-halogenated imidazo-oxazines?
The bromine atom influences both electronic and steric pathways:
- Electronic effects : Bromine withdraws electron density, slowing nucleophilic aromatic substitution but enhancing radical reactivity .
- Steric hindrance : Bulkier substituents at the 3-position may shift reaction pathways (e.g., favoring 5- over 6-membered transition states) .
Example : In superbasic systems, N-anion generation precedes bromine substitution, with activation barriers (ΔG‡) determining regioselectivity .
Q. What pharmacological activities are associated with this scaffold, and how are they validated?
- Antimicrobial activity : Derivatives inhibit bacterial DNA gyrase (IC₅₀: 0.5–2 µM) via hydrogen bonding with active-site residues .
- CNS modulation : Structural analogs (e.g., pyrrolo-oxazines) interact with GABA receptors, validated via radioligand binding assays .
Validation workflow :- In vitro screening : Enzyme inhibition assays.
- Molecular docking : Predict binding modes (e.g., AutoDock Vina).
- In vivo studies : Rodent models for pharmacokinetics .
Q. How does the compound’s stability vary under different storage conditions?
Q. What computational methods are used to predict the compound’s reactivity?
- DFT calculations : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO/LUMO) for electrophilicity indices .
- MD simulations : Assess solvation effects and protein-ligand dynamics (e.g., GROMACS) .
Q. How are contradictory spectral or biological data resolved in structure-activity studies?
- Case study : Discrepant ¹H NMR signals may arise from tautomerism (e.g., imidazole ring proton exchange). Resolution steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
